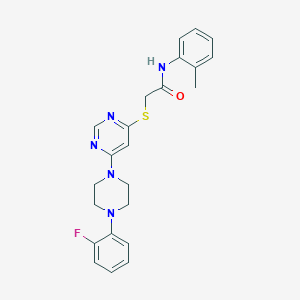![molecular formula C26H28N4O2 B11195233 2-[4-[(4-Methylbenzoyl)amino]-1-piperidinyl]-N-(3-pyridinylmethyl)benzamide CAS No. 1017060-36-4](/img/structure/B11195233.png)
2-[4-[(4-Methylbenzoyl)amino]-1-piperidinyl]-N-(3-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-METHYLBENZAMIDO)PIPERIDIN-1-YL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is a complex organic compound that features a piperidine ring, a benzamide group, and a pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-METHYLBENZAMIDO)PIPERIDIN-1-YL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzamide and pyridine groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Introduction of the Benzamide Group: This step often involves the reaction of piperidine derivatives with benzoyl chloride or similar reagents under basic conditions.
Attachment of the Pyridine Moiety: This can be done through nucleophilic substitution reactions where the piperidine-benzamide intermediate reacts with pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-METHYLBENZAMIDO)PIPERIDIN-1-YL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide and pyridine moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(4-METHYLBENZAMIDO)PIPERIDIN-1-YL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-METHYLBENZAMIDO)PIPERIDIN-1-YL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Piperine: A naturally occurring piperidine derivative with various biological activities.
Uniqueness
2-[4-(4-METHYLBENZAMIDO)PIPERIDIN-1-YL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and therapeutic applications.
Properties
CAS No. |
1017060-36-4 |
|---|---|
Molecular Formula |
C26H28N4O2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[4-[(4-methylbenzoyl)amino]piperidin-1-yl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C26H28N4O2/c1-19-8-10-21(11-9-19)25(31)29-22-12-15-30(16-13-22)24-7-3-2-6-23(24)26(32)28-18-20-5-4-14-27-17-20/h2-11,14,17,22H,12-13,15-16,18H2,1H3,(H,28,32)(H,29,31) |
InChI Key |
SETJGOLWDYHUSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=CC=CC=C3C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one](/img/structure/B11195156.png)
![N-(3,4-Dimethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11195157.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11195164.png)
![N-(3-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11195166.png)
![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-methylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B11195167.png)
![N-(3,5-Dimethylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B11195179.png)
![N-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11195180.png)

![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B11195194.png)
![2,6-Difluoro-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide](/img/structure/B11195209.png)
![2-[(4-nitrobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11195211.png)
![4(1H)-Pyridinone, tetrahydro-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]-](/img/structure/B11195213.png)
![N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide](/img/structure/B11195217.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B11195221.png)
